molecular formula C11H12N2O B12853577 1-(Dimethylamino)quinolin-2(1H)-one

1-(Dimethylamino)quinolin-2(1H)-one

Cat. No.: B12853577
M. Wt: 188.23 g/mol
InChI Key: OIRFCOOSSXHQPN-UHFFFAOYSA-N
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Description

1-(Dimethylamino)quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family It is characterized by a quinoline core structure with a dimethylamino group at the first position and a keto group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)quinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-2(1H)-one derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

1-(Dimethylamino)quinolin-2(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2(1H)-one: Lacks the dimethylamino group but shares the quinoline core structure.

    1-(Methylamino)quinolin-2(1H)-one: Contains a methylamino group instead of a dimethylamino group.

    1-(Ethylamino)quinolin-2(1H)-one: Contains an ethylamino group instead of a dimethylamino group.

Uniqueness

1-(Dimethylamino)quinolin-2(1H)-one is unique due to the presence of the dimethylamino group, which enhances its solubility, reactivity, and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(dimethylamino)quinolin-2-one

InChI

InChI=1S/C11H12N2O/c1-12(2)13-10-6-4-3-5-9(10)7-8-11(13)14/h3-8H,1-2H3

InChI Key

OIRFCOOSSXHQPN-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C(=O)C=CC2=CC=CC=C21

Origin of Product

United States

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